N-ethyl-5-fluoro-2-nitroaniline
Overview
Description
N-ethyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of aniline, where the aniline ring is substituted with an ethyl group, a fluorine atom, and a nitro group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-2-nitroaniline typically involves the nitration of aniline derivatives followed by ethylation. One common method is the nitration of 5-fluoro-2-nitroaniline, which is then ethylated to produce this compound . The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the ethylation process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable catalysts.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: N-ethyl-5-fluoro-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
N-ethyl-5-fluoro-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: Studied for its effects on biological systems and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-nitroaniline: Similar structure but lacks the ethyl group.
N-ethyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
N-ethyl-5-chloro-2-nitroaniline: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
N-ethyl-5-fluoro-2-nitroaniline is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity.
Biological Activity
N-ethyl-5-fluoro-2-nitroaniline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 186.18 g/mol
- Functional Groups : Contains an ethyl group, a fluorine atom, and a nitro group attached to a phenyl ring.
The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it suitable for various synthetic applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, leading to various biochemical effects. The ethyl and fluorine substituents influence the compound's reactivity, stability, and binding affinity to biological molecules.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It serves as an intermediate in the synthesis of benzimidazole derivatives, which have demonstrated promising activity against various bacterial strains. For instance, compounds synthesized from this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines. For example, compounds derived from this nitroaniline have been evaluated using the sulforhodamine B (SRB) assay, revealing significant inhibitory activities against tumor cell proliferation .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of benzimidazole derivatives synthesized from this compound against bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.
- Cytotoxicity Evaluation : In another investigation, a series of compounds derived from this compound were tested against four tumor cell lines. The results showed that several compounds had GI values in the submicromolar range, indicating potent cytotoxicity .
- Mechanistic Insights : Studies on the mechanism of action revealed that the reduction of the nitro group leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, potentially disrupting normal cellular functions and inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure Comparison | Biological Activity |
---|---|---|
5-Fluoro-2-nitroaniline | Lacks ethyl group | Moderate antimicrobial activity |
N-Ethyl-2-nitroaniline | Lacks fluorine atom | Lower cytotoxicity compared to this compound |
N-Ethyl-5-chloro-2-nitroaniline | Chlorine instead of fluorine | Different reactivity profile |
This compound stands out due to its unique combination of substituents that enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-5-fluoro-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLSURFRDKKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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